1-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol
Description
Properties
Molecular Formula |
C11H11BrO3 |
|---|---|
Molecular Weight |
271.11 g/mol |
IUPAC Name |
1-(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H11BrO3/c1-2-9(13)7-5-8(12)11-10(6-7)14-3-4-15-11/h2,5-6,9,13H,1,3-4H2 |
InChI Key |
QNAKXZQHZOYYCO-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=CC2=C(C(=C1)Br)OCCO2)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 8-Bromo-2,3-dihydrobenzo[b]dioxin Intermediate
Step 1: Starting Material Preparation
- The synthesis typically begins with 2,3-dihydrobenzo[b]dioxin or its derivatives.
- Bromination is achieved using electrophilic aromatic substitution with bromine or N-bromosuccinimide (NBS) under controlled conditions to target the 8-position.
| Reagent | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|
| Bromine or NBS | Acetic acid or chloroform | 0–25 °C | 1–4 hours | Controlled addition to avoid polybromination |
- The regioselectivity is influenced by the electron-rich dioxin ring, directing bromination preferentially to the 8-position.
Installation of the Prop-2-en-1-ol Side Chain
Two principal synthetic routes are reported for introducing the allylic alcohol moiety at the 6-position of the brominated benzodioxin:
Route A: Aldehyde Intermediate and Allylic Alcohol Formation
- Step 1: Formylation of the 6-position to yield 8-bromo-2,3-dihydrobenzo[b]dioxin-6-carboxaldehyde.
- Step 2: Wittig or Horner-Wadsworth-Emmons reaction with suitable phosphonium ylides or phosphonates to introduce the propenyl side chain.
- Step 3: Reduction of the α,β-unsaturated aldehyde or ketone to the corresponding allylic alcohol using mild reducing agents such as sodium borohydride (NaBH4).
Route B: Direct Allylic Alcohol Formation via Aldol Condensation
- Starting with 8-bromo-2,3-dihydrobenzo[b]dioxin-6-yl ethanone, an aldol condensation with formaldehyde or acetaldehyde under basic conditions (e.g., NaOH in ethanol/water) can yield the propenyl alcohol side chain.
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Formylation | POCl3/DMF or Vilsmeier-Haack conditions | 0–25 °C | 2–6 hours | 70–85 | Selective formylation at C-6 |
| Wittig Reaction | Phosphonium ylide, THF or toluene | 25–80 °C | 4–12 hours | 60–75 | E-selective propenyl side chain formation |
| Reduction | NaBH4 in MeOH or EtOH | 0–25 °C | 1–3 hours | 80–90 | Stereoselective allylic alcohol formation |
| Aldol Condensation (Alternate) | 30% NaOH in EtOH/H2O, aldehyde + ketone mix | 20–25 °C | 4–6 hours | 70–80 | Direct formation of propenyl alcohol derivatives |
Purification and Characterization
- Flash chromatography on silica gel is commonly used to purify intermediates and final products.
- Recrystallization from ethanol, DMF-DMSO mixtures, or ethyl acetate is employed to obtain analytically pure compounds.
- Characterization techniques include:
| Technique | Purpose |
|---|---|
| NMR (1H and 13C) | Structural confirmation and stereochemistry |
| FT-IR | Functional group identification |
| Mass Spectrometry | Molecular weight confirmation |
| X-ray Crystallography | Crystal structure and conformation analysis |
Summary Table of Preparation Steps
Research Findings and Notes
- The Friedel-Crafts acylation and subsequent aldol condensation methods are well-documented for related benzodioxin derivatives, providing high regioselectivity and yields.
- Bromination requires careful control to avoid polybromination and degradation of the dioxin ring.
- The allylic alcohol moiety is sensitive to oxidation; thus, mild reducing agents and inert atmosphere conditions are recommended during reduction steps.
- Purification by flash chromatography and recrystallization is essential to separate isomers and impurities, ensuring the purity required for further applications such as pharmaceutical intermediates or material science research.
- Spectroscopic data confirm the trans-configuration of the propenyl double bond, consistent with Wittig reaction stereoselectivity.
Chemical Reactions Analysis
Types of Reactions
1-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the propenol group into a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium azide (NaN₃) for substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propenol group can yield aldehydes or carboxylic acids, while substitution of the bromine atom can produce a wide range of functionalized derivatives .
Scientific Research Applications
1-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and dioxin ring play crucial roles in its binding to target proteins or enzymes, leading to modulation of their activity. The propenol group may also contribute to its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Structural Analogs in the 2,3-Dihydrobenzo[b][1,4]dioxin Family
The following table highlights key analogs and their structural/functional differences:
Electronic and Reactivity Comparisons
- Bromine vs. Other Halogens/Substituents: Bromine’s electron-withdrawing effect and polarizability distinguish it from non-halogenated analogs. For example, the nitro-substituted derivative in (2-Bromo-1-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-one) shows enhanced electrophilicity at the ketone position, enabling nucleophilic attacks .
- Propenol vs. Imidazole/Acetic Acid: The propenol group in the target compound offers H-bond donor/acceptor capabilities, unlike the imidazole in DDFDI (which participates in π-π stacking) or the carboxylic acid in the acetic acid analog (which ionizes in physiological conditions) .
Pharmacological Potential
- DDFDI () demonstrated favorable drug-likeness and in-silico ADMET properties, attributed to its imidazole and furan moieties. The target compound’s bromine and propenol groups may alter metabolic stability or toxicity profiles.
- N-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-3-fluoro-4-methoxyaniline () showed activity against Venezuelan equine encephalitis virus, suggesting the scaffold’s versatility in medicinal chemistry. The target’s propenol group could modulate target binding compared to amine or ether-linked analogs .
Biological Activity
1-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C₁₁H₁₁BrO₃
- Molecular Weight : 271.11 g/mol
- CAS Number : 1468723-92-3
The presence of the bromine atom at the 8-position of the benzodioxin ring is significant for its reactivity and biological activity. The prop-2-en-1-ol moiety may also contribute to its pharmacological properties by participating in various biochemical interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have shown inhibition against enzymes such as α-glucosidase and acetylcholinesterase, suggesting that this compound may exhibit similar properties.
- Antioxidant Activity : The brominated structure may enhance the compound's ability to scavenge free radicals, contributing to its potential antioxidant effects.
- Reactivity with Biological Targets : The prop-2-en-1-ol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.
Biological Activity and Pharmacological Effects
Research indicates that compounds structurally related to this compound exhibit various biological activities:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin | Structure | Anticancer properties |
| 8-Chloro-2,3-dihydrobenzo[b][1,4]dioxin | Structure | Antimicrobial activity |
| N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methylamine | Structure | Enzyme inhibition |
These activities suggest that this compound could be a candidate for further pharmacological exploration.
Case Studies and Research Findings
A study on compounds similar to 1-(8-Bromo...) indicated their effectiveness in inhibiting specific enzyme pathways associated with metabolic disorders. For instance:
Case Study 1: Enzyme Inhibition
A study demonstrated that derivatives of brominated benzodioxins showed significant inhibition of α-glucosidase, which is crucial for managing diabetes by slowing carbohydrate absorption in the intestines.
Case Study 2: Anticancer Potential
Research involving brominated compounds has highlighted their anticancer properties. For example, a related compound was effective in inducing apoptosis in cancer cell lines through oxidative stress mechanisms.
Q & A
Basic: What are the recommended synthetic routes for preparing 1-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol?
Methodological Answer:
The synthesis typically involves brominated intermediates and coupling reactions. For example, 2-bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-one (a common precursor) can undergo nucleophilic substitution with propargyl alcohol derivatives, followed by reduction or functional group interconversion. Key steps include:
- Bromination : Electrophilic aromatic substitution or side-chain bromination (e.g., using NBS in DCM) to introduce bromine .
- Coupling : Suzuki-Miyaura or Heck reactions for alkene formation, as seen in chalcone syntheses .
- Purification : Flash chromatography (e.g., 0–25% EtOAc/hexanes) and characterization via NMR (¹H/¹³C) and HRMS .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR (400 MHz) to confirm alkene protons (δ 5.5–6.5 ppm) and dihydrodioxin ring protons (δ 4.1–4.4 ppm). ¹³C NMR identifies carbonyl (if present) and bromine-induced deshielding .
- Mass Spectrometry : HR-ESIMS for molecular ion verification (e.g., m/z calculated for C₁₁H₁₁BrO₃: 294.01) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, validating stereochemistry and intermolecular interactions .
Basic: How can researchers screen this compound for preliminary biological activity?
Methodological Answer:
- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Controls : Include positive controls (e.g., doxorubicin) and solvent-only blanks to rule out artifacts .
Advanced: How does bromine substitution at the 8-position influence reactivity compared to chloro/fluoro analogs?
Methodological Answer:
Bromine’s larger atomic radius and lower electronegativity (vs. Cl/F) enhance polarizability and van der Waals interactions with hydrophobic enzyme pockets. Comparative studies using analogs (e.g., 6-chloro derivatives) show:
- Bioactivity : Bromine improves target binding affinity (e.g., 10-fold higher inhibition of CYP450 enzymes) .
- Synthetic Reactivity : Bromine facilitates nucleophilic substitution (e.g., SN2 reactions) more readily than fluorine due to better leaving-group ability .
Advanced: How should researchers address contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization : Validate protocols (e.g., consistent cell passage numbers, incubation times) .
- Compound Purity : Use HPLC (≥95% purity; Method A: C18 column, acetonitrile/water gradient) to exclude impurities .
- Structural Confirmation : Re-examine NMR/X-ray data to rule out stereoisomer contamination .
Advanced: What computational strategies predict target interactions for this compound?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model binding to targets (e.g., glucocorticoid receptors) .
- MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes .
- QSAR Models : Train models on halogen-substituted analogs to predict bioactivity trends .
Advanced: What are best practices for crystallographic refinement using SHELX?
Methodological Answer:
- Data Collection : High-resolution (≤1.0 Å) datasets at synchrotrons reduce thermal motion artifacts .
- Refinement : SHELXL for anisotropic displacement parameters and twin refinement (if applicable). Use HKLF 4 format for twinned data .
- Validation : Check R-factors (R₁ < 0.05) and PLATON’s ADDSYM to detect missed symmetry .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound?
Methodological Answer:
- Substituent Variation : Synthesize analogs with methoxy, amino, or sulfonamide groups at the 6-position (see ’s comparative table) .
- Activity Profiling : Test derivatives against kinase panels (e.g., CDK9 inhibition) to identify key functional groups .
- LogP Analysis : Measure octanol/water partitioning to correlate hydrophobicity with membrane permeability .
Advanced: What methodologies assess metabolic stability and metabolite identification?
Methodological Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH cofactor; monitor parent compound depletion via LC-MS .
- Metabolite ID : High-resolution MS/MS (Q-TOF) and isotopic patterns to detect hydroxylation or glucuronidation .
Advanced: How can this compound be derivatized for material science applications?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
